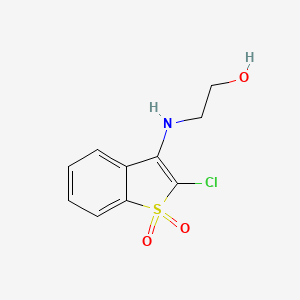
Dimethyl 9-oxooctadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 9-oxooctadecanedioate is an organic compound with the molecular formula C20H36O5 It is a diester derivative of octadecanedioic acid, featuring a ketone functional group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 9-oxooctadecanedioate can be synthesized through the malonic ester synthesis method. This involves the deprotonation of a diester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction proceeds through several steps:
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, forming a new C-C bond.
Acidic Hydrolysis: The ester undergoes hydrolysis to give a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 9-oxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Octadecanedioic acid.
Reduction: 9-hydroxy-octadecanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 9-oxooctadecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which dimethyl 9-oxooctadecanedioate exerts its effects involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in enzymatic reactions, potentially affecting metabolic pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 9-octadecenedioate: Similar structure but with a double bond at the 9th position.
Dimethyl 9-oxoheptadecanedioate: Similar structure but with a shorter carbon chain
Eigenschaften
CAS-Nummer |
40393-43-9 |
|---|---|
Molekularformel |
C20H36O5 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
dimethyl 9-oxooctadecanedioate |
InChI |
InChI=1S/C20H36O5/c1-24-19(22)16-12-8-4-3-6-10-14-18(21)15-11-7-5-9-13-17-20(23)25-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
YIBUWROXNQTGBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCC(=O)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


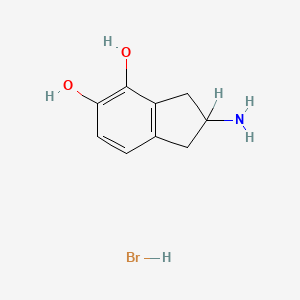
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
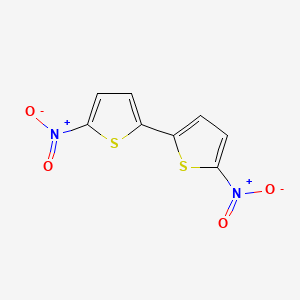
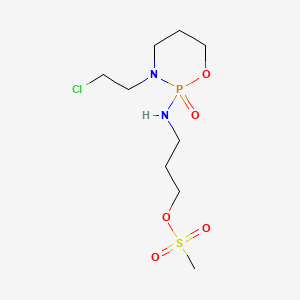
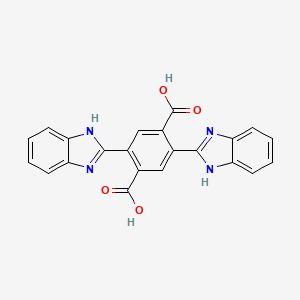
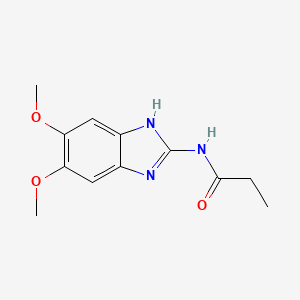
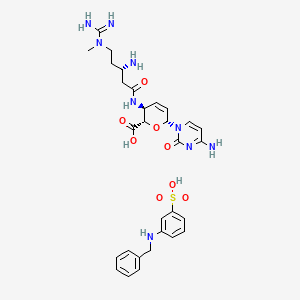
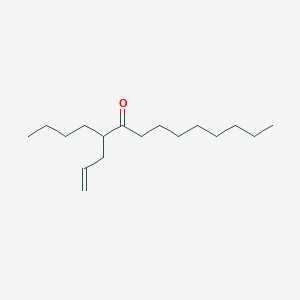
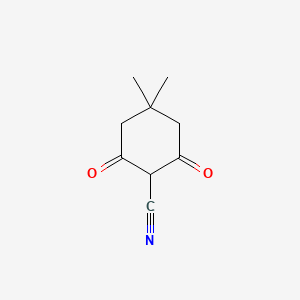
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
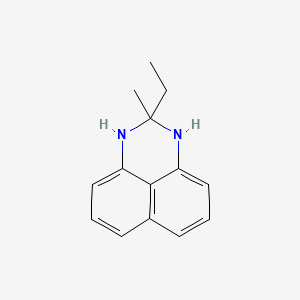
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
